N-benzyl-N-ethyl-1-(2-methoxybenzyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BENZYL-N-ETHYL-N-[1-(2-METHOXYBENZYL)-4-PIPERIDYL]AMINE is a complex organic compound with a unique structure that includes a benzyl group, an ethyl group, and a methoxybenzyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-ETHYL-N-[1-(2-METHOXYBENZYL)-4-PIPERIDYL]AMINE typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the benzyl, ethyl, and methoxybenzyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-N-ETHYL-N-[1-(2-METHOXYBENZYL)-4-PIPERIDYL]AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-BENZYL-N-ETHYL-N-[1-(2-METHOXYBENZYL)-4-PIPERIDYL]AMINE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to neurotransmitter activity due to its structural similarity to certain neurotransmitters.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-BENZYL-N-ETHYL-N-[1-(2-METHOXYBENZYL)-4-PIPERIDYL]AMINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-BENZYL-N-ETHYLAMINE: This compound has a similar structure but lacks the methoxybenzyl group.
N-BENZYL-N-METHYLAMINE: This compound has a similar structure but has a methyl group instead of an ethyl group.
N-ISOPROPYLBENZYLAMINE: This compound has a similar structure but has an isopropyl group instead of an ethyl group.
Uniqueness
N-BENZYL-N-ETHYL-N-[1-(2-METHOXYBENZYL)-4-PIPERIDYL]AMINE is unique due to the presence of the methoxybenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a research tool or therapeutic agent.
Properties
Molecular Formula |
C22H30N2O |
---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
N-benzyl-N-ethyl-1-[(2-methoxyphenyl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C22H30N2O/c1-3-24(17-19-9-5-4-6-10-19)21-13-15-23(16-14-21)18-20-11-7-8-12-22(20)25-2/h4-12,21H,3,13-18H2,1-2H3 |
InChI Key |
MOJFAABJODCYDA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.